Insulin glargine

Catalog No.
S1790200
CAS No.
160337-95-1
M.F
C267H404N72O78S6
M. Wt
6063
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin glargine

CAS Number

160337-95-1

Product Name

Insulin glargine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

A21-Gly-B31-Arg-B32-Arg-insulin; Insulin, glycyl(A21)-arginyl(B31,B32)-;

Insulin glargine is a long-acting synthetic analog of human insulin, primarily used to manage blood glucose levels in individuals with Type 1 and Type 2 diabetes. Unlike regular insulin, which has a rapid onset and short duration of action, insulin glargine provides a steady release of insulin over a 24-hour period, mimicking the body's natural basal insulin secretion. This compound is characterized by specific modifications in its amino acid sequence: an asparagine residue at position A21 of the A-chain is replaced with glycine, and two arginine residues are added to the C-terminus of the B-chain (positions B31 and B32). These modifications enhance its stability and solubility at acidic pH (pH 4), while causing it to precipitate at physiological pH (pH 7.4), leading to a slow release profile post-injection .

Insulin glargine binds to insulin receptors on liver and fat cells, mimicking the action of natural human insulin. This stimulates glucose uptake from the bloodstream into these tissues, thereby lowering blood sugar levels. The slow and sustained release from the injection site allows for a consistent basal insulin level throughout the day [].

  • General Safety: Insulin glargine is generally well-tolerated; however, hypoglycemia (low blood sugar) is the most common side effect.
  • Specific Hazards:
    • Allergic reactions can occur, although rare.
    • Lipohypertrophy (fatty lumps) can develop at injection sites with prolonged use.

Glycemic Control and Efficacy

  • Compared to Traditional Basal Insulins: Studies have demonstrated that insulin glargine offers similar or better glycemic control compared to neutral protamine Hagedorn (NPH) insulin, a previously used basal insulin. This translates to a reduction in blood sugar levels [National Institutes of Health (.gov)].
  • Long-Term Efficacy: Research shows sustained glycemic control with insulin glargine for up to 39 months in adults and children with type 1 and type 2 diabetes [National Institutes of Health (.gov)].

Reduced Hypoglycemia

  • Lower Hypoglycemia Rates: A significant advantage of insulin glargine is its reduced risk of hypoglycemia (low blood sugar) compared to traditional basal insulins. This is attributed to its consistent, peakless concentration profile throughout the day [National Center for Biotechnology Information (.gov)].
  • Improved Nocturnal Control: Research indicates that insulin glargine offers better control of nighttime blood sugar levels, leading to fewer hypoglycemic episodes during sleep [National Center for Biotechnology Information (.gov)].

Convenience and Patient Satisfaction

  • Once-Daily Dosing: Compared to traditional basal insulins requiring multiple injections, insulin glargine's once-daily dosing regimen improves treatment adherence and patient satisfaction [National Center for Biotechnology Information (.gov)].
  • Clear Solution: Unlike NPH insulin, insulin glargine is a clear solution, eliminating the need for resuspension before injection, further enhancing convenience [Biocon].

The primary chemical reaction involving insulin glargine occurs upon injection into the subcutaneous tissue. The acidic solution of insulin glargine is neutralized, resulting in the formation of microprecipitates. This precipitation process is crucial as it allows for the gradual release of insulin glargine into the bloodstream over an extended period, thereby maintaining stable blood glucose levels without pronounced peaks .

Upon entering circulation, insulin glargine is metabolized in the liver into two active metabolites: 21a-Gly-human insulin (M1) and 21a-Gly-des-30b-threonine insulin (M2). These metabolites exhibit similar biological activity to that of human insulin, with M1 being the predominant form .

Insulin glargine functions primarily through its interaction with the insulin receptor, a tyrosine kinase receptor found on various tissues including skeletal muscle, adipose tissue, and liver. Upon binding to the receptor, it triggers autophosphorylation of the receptor's beta subunits, leading to a cascade of intracellular signaling pathways that facilitate glucose uptake and metabolism. Specifically, it activates phosphatidylinositol-4,5-bisphosphate 3-kinase and protein kinase B (Akt), which in turn regulate glucose transporter type 4 (GLUT4) translocation to the cell membrane . Insulin glargine also plays a role in inhibiting hepatic glucose production and promoting lipid synthesis .

Insulin glargine is produced using recombinant DNA technology. The process typically involves inserting the gene encoding for insulin glargine into a non-pathogenic strain of Escherichia coli (K12). The bacteria are cultured under controlled conditions to produce the insulin analog, which is then harvested, purified, and formulated into injectable solutions . This method allows for large-scale production while ensuring consistency and safety.

Insulin glargine is primarily indicated for:

  • Type 1 Diabetes: It provides basal insulin coverage necessary for individuals who do not produce any insulin.
  • Type 2 Diabetes: It is used in conjunction with other antidiabetic medications when glycemic control cannot be achieved through oral medications alone.

It is administered via subcutaneous injection once daily, typically at the same time each day to maintain stable blood glucose levels .

Insulin glargine can interact with various substances that may alter its effectiveness or increase the risk of hypoglycemia. Some notable interactions include:

  • Enhancers of Hypoglycemia: Oral antidiabetic agents, angiotensin-converting enzyme inhibitors, fibrates, and certain antidepressants can potentiate the blood-glucose-lowering effects of insulin glargine.
  • Reducers of Hypoglycemia: Corticosteroids, diuretics, glucagon, and hormonal contraceptives may diminish its effectiveness by raising blood glucose levels .

Understanding these interactions is crucial for optimizing treatment regimens for diabetic patients.

Several other long-acting insulins exist that share similarities with insulin glargine. Below is a comparison highlighting its uniqueness:

Compound NameUnique FeaturesDuration of ActionAdministration Frequency
Insulin GlargineForms microprecipitates at physiological pH; stable at acidic pH~24 hoursOnce daily
Insulin DetemirBinds to albumin; provides a more predictable pharmacokinetic profile~18-24 hoursOnce or twice daily
Insulin DegludecUltra-long acting; forms multi-hexamers in subcutaneous tissue>42 hoursOnce daily
NPH InsulinIntermediate-acting; less predictable due to variable absorption~10-16 hoursTwice daily

Insulin glargine's unique mechanism of forming microprecipitates allows for a smoother release profile compared to other long-acting insulins like NPH, which can have pronounced peaks and troughs in blood glucose control .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-14.1

Appearance

Solid

Wikipedia

Insulin glargine

FDA Medication Guides

Soliqua 100/33
Insulin Glargine; Lixisenatide
SOLUTION;SUBCUTANEOUS
SANOFI-AVENTIS US
07/28/2021

Use Classification

Human drugs -> Semglee -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group
Human drugs -> Suliqua -> EMA Drug Category
Human drugs -> Abasaglar (previously Abasria) -> EMA Drug Category
Human drugs -> Lantus -> EMA Drug Category
Human drugs -> Toujeo (previously Optisulin) -> EMA Drug Category
Human drugs -> Lusduna -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types